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Compound of Interest

Compound Name: Locked nucleic acid 1

Cat. No.: B8103378 Get Quote

Welcome to the Technical Support Center for Locked Nucleic Acid (LNA) qPCR assays. This

resource is designed for researchers, scientists, and drug development professionals to

provide expert guidance on optimizing LNA qPCR experiments for improved efficiency and

sensitivity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to

address specific issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using LNA probes and primers in qPCR?

Locked Nucleic Acid (LNA) modifications in qPCR probes and primers offer several benefits

that enhance assay performance. By incorporating LNA bases, the melting temperature (Tm) of

the oligonucleotides is significantly increased, allowing for the use of shorter probes. This leads

to:

Improved Sensitivity: Shorter probes generally have better quenching and a higher signal-to-

noise ratio. The increased affinity of LNA oligos to their target sequences also contributes to

more sensitive detection.[1]

Enhanced Specificity: The high binding affinity of LNA bases allows for superior

discrimination between closely related sequences, making them ideal for applications like

SNP genotyping and allele-specific PCR.[1][2]
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Greater Design Flexibility: LNA modifications enable robust assay design even for

challenging targets, such as AT-rich regions.[3]

Q2: What are the general design considerations for LNA probes and primers?

Proper design is crucial for successful LNA qPCR assays. Key guidelines include:

LNA Placement: Strategically place LNA bases to maximize their beneficial effects. For SNP

detection, positioning a triplet of LNA residues around the mismatch site is often most

effective.[2][4]

GC Content: Aim for a GC content between 30-60% for your LNA oligonucleotides.[5]

Avoid Self-Complementarity: Due to the high binding affinity of LNA, it is critical to avoid

designs that could lead to self-complementarity or the formation of primer-dimers.[5]

Probe Tm: The melting temperature (Tm) of the LNA probe should ideally be 5-10°C higher

than the Tm of the primers.[6]

Avoid LNA Stretches: It is generally recommended to avoid stretches of more than four

consecutive LNA bases.[5]

Q3: How can I improve the efficiency of my LNA qPCR assay?

Low reaction efficiency can lead to inaccurate quantification. To improve efficiency:

Optimize Primer and Probe Concentrations: Titrating primer and probe concentrations is a

critical step. Suboptimal concentrations can lead to reduced efficiency and non-specific

amplification.[6][7]

Optimize Annealing Temperature: Running a temperature gradient can help determine the

optimal annealing temperature that maximizes specific product yield.[8]

Check Template Quality: Ensure your DNA/cDNA template is of high quality and free of

inhibitors.[9] PCR inhibitors can significantly reduce reaction efficiency.[10]

Amplicon Length: Aim for shorter amplicons, typically between 70 and 200 base pairs, for

maximum PCR efficiency.[11]
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Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during

LNA qPCR experiments.

Issue 1: Low or No Fluorescence Signal
A weak or absent fluorescence signal can be frustrating. The following logical workflow can

help diagnose the root cause.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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